molecular formula C12H16O B1630329 4-tert-Butoxystyrene CAS No. 95418-58-9

4-tert-Butoxystyrene

Cat. No. B1630329
CAS RN: 95418-58-9
M. Wt: 176.25 g/mol
InChI Key: GRFNSWBVXHLTCI-UHFFFAOYSA-N
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Description

4-tert-butoxystyrene is a pendant functionalized styrene. Structurally, it is similar to PMOS, both carrying an alkoxyl p-substituent, whose electron-donating and resonance effects allow them to be polymerized by cationic, anionic, and radical mechanisms .


Synthesis Analysis

Cationic polymerization of 4-tert-butoxystyrene initiated by hydrogen iodide/zinc iodide (HI/ZnI2) led to well-defined living polymers at temperatures up to +25°C in either toluene or methylene chloride . Other research also mentions the synthesis of block copolymers using this compound .


Molecular Structure Analysis

The molecular formula of 4-tert-Butoxystyrene is C12H16O. It has a molecular weight of 176.25 g/mol. The InChIKey is GRFNSWBVXHLTCI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The cationic polymerization of 4-tert-butoxystyrene has been reported in the literature . Another study mentions the use of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) with this compound .


Physical And Chemical Properties Analysis

4-tert-Butoxystyrene is a liquid at 20°C. It has a specific gravity of 0.94 and a refractive index of 1.52. It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Self-Assembly of Supramolecular Triblock Copolymer Complexes

4-tert-Butoxystyrene has been utilized in the synthesis of poly(tert-butoxystyrene)-b-polystyrene-b-poly(4-vinylpyridine) triblock copolymers. These copolymers exhibit self-assembled morphologies, potentially useful for creating nanostructured materials with specific properties. The self-assembly process is influenced by the interaction parameters between styrene, tert-butoxystyrene, and 4-vinylpyridine, which play a crucial role in determining the copolymers' morphological characteristics (G. G. D. Sart et al., 2010).

Monomer Sequence and Morphology of Diblock Copolymers

Research has shown that poly(4-tert-butoxystyrene) can undergo hydrolysis to convert into poly(4-hydroxystyrene), with the hydrolysis reaction affecting the monomer sequence within the copolymers. This transformation impacts the microphase-separated structure of the copolymers, suggesting that 4-tert-Butoxystyrene's chemical modifications can be harnessed to tailor the physical properties of polymer blends for specific applications (Siti Sarah Abdul Rahman et al., 2011).

Influence of Pendant Carboxylic Acid Loading

The incorporation of 4-tert-butoxystyrene and styrene into copolymers, followed by functionalization with pendant carboxylic acids, demonstrates the potential for modifying polymer surfaces to achieve desired thermal and physical properties. This approach could be particularly valuable in applications requiring specific surface characteristics, such as hydrophobicity or thermal stability (A. Daugaard & S. Hvilsted, 2008).

Living Cationic Polymerization

4-tert-Butoxystyrene has been subjected to living cationic polymerization, resulting in polymers with well-defined molecular weights and narrow molecular weight distributions. Such controlled polymerization techniques open up possibilities for creating polymers with precise structural characteristics, useful in advanced materials science and engineering applications (T. Higashimura et al., 1989).

Cathode- and Anode-Active Poly(nitroxylstyrene)s

In the field of rechargeable batteries, polymers derived from 4-tert-butoxystyrene have been explored for their redox-active properties. The synthesis and characterization of these polymers highlight their potential as electrode-active materials in energy storage technologies, offering insights into the development of novel battery components (Takeo Suga et al., 2007).

Safety And Hazards

4-tert-Butoxystyrene can cause skin and eye irritation. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .

properties

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95418-60-3
Record name Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30341978
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butoxystyrene

CAS RN

95418-58-9
Record name 1-(1,1-Dimethylethoxy)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added dropwise with vigorous stirring under a nitrogen atmosphere, 62.9 grams (0.34 mole) of 4-chlorostyrene and 250 ml. of dry distilled tetrahydrofuran to 8.9 grams (0.37 mole) of magnesium metal turnings under enough tetrahydrofuran to cover the turnings. The exothermic reaction was controlled by external cooling to keep the temperature below 60° C. After the exotherm had subsided, the reaction mixture was heated at 60° C. for 0.5 hour until most of the magnesium had been consumed. Using a salt-ice bath, the reaction mixture was cooled to 0° C. and a solution of 44 grams (0.23 mole) of t-butyl perbenzoate in 80 ml. of tetrahydrofuran was added a such a rate to maintain the temperature between 0° C. and 5° C. After the addition had been completed, the temperature was allowed to rise to 25° C. with stirring over the course of 2 hours. Reaction mixture was then poured into 1000 ml. of a 3% aqueous hydrochloric acid solution. The oil which formed was extracted from the aqueous solution with 200 ml. portions of ethylether. The ether layers were washed twice with a 10% aqueous sodium hydroxide solution and then with water until the washings were neutral. The ether layer was then dried over sodium sulfate and the ether removed using a rotary evaporator. To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor and the product fractionally distilled. There was obtained 20% yield of 4-t-butoxystyrene having a boiling point of 45°-46° C. at 0.03 millimeters. The proton NMR spectrum was recorded and is in agreement with the structure of the product. Elemental analysis calculated for C12H16O: %C, 81.82; %H, 9.09. Found: %C, 81.64; %H, 8.89.
Quantity
62.9 g
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8.9 g
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20%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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